2-(Trifluoromethyl)nicotinoyl chloride

Description

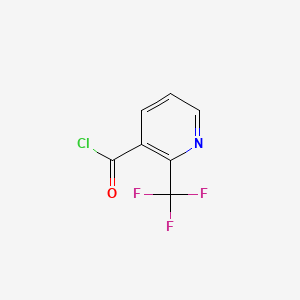

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-12-5(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMWLEQMDWJIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664977 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119899-27-3 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonylchloride, 2-(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies on the Reactivity Profile of 2 Trifluoromethyl Nicotinoyl Chloride

Nucleophilic Acyl Substitution Pathways Governing the Acyl Chloride Moiety

The primary reaction pathway for 2-(trifluoromethyl)nicotinoyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. The high reactivity of the acyl chloride moiety makes it a versatile precursor for a variety of nicotinic acid derivatives.

Amidation of this compound is a robust method for the synthesis of a diverse range of N-substituted nicotinamide (B372718) derivatives. This reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the acyl chloride.

The general reaction scheme involves the treatment of this compound with a primary or secondary amine. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Detailed Research Findings: Research has demonstrated the synthesis of various nicotinamides through this pathway. For instance, the reaction of nicotinoyl chloride with mono-thiocarbohydrazones has been reported to yield corresponding nicotinamides. rsc.org In a broader context, studies on the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have shown that the corresponding acid can be converted to an amide. mdpi.com For example, the reaction of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid with the appropriate amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) affords the desired amide derivatives in good yields. mdpi.com While this example starts from the carboxylic acid, the in-situ formation of a highly reactive intermediate mimics the reactivity of the pre-formed acyl chloride.

A one-pot synthesis of amides from carboxylic acids activated with thionyl chloride has also been developed, which underscores the utility of the acyl chloride intermediate in forming amides, even with sterically hindered amines, with excellent yields. researchgate.net

Table 1: Examples of Amidation Reactions for Nicotinamide Synthesis

| Amine Reactant | Product | Reference |

|---|---|---|

| N-hydroxy | 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide | mdpi.com |

| 2-chlorobenzylamine | N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | mdpi.com |

| Ethyl-2-aminoacetate | Ethyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate | mdpi.com |

Esterification of this compound is readily achieved by its reaction with a wide range of alcohols. The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon.

This reaction is typically performed in an inert solvent, and like amidation, often includes a base to scavenge the HCl produced. The reaction of acyl chlorides with alcohols is a fundamental and efficient method for ester synthesis.

Detailed Research Findings: The conversion of carboxylic acid derivatives to esters is a well-established transformation. nih.gov A common method involves the initial conversion of a carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of an alcohol. nih.gov This two-step process is highly effective for producing esters. nih.gov For example, the synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride has been documented, starting from the corresponding nicotinic acid and thionyl chloride. nih.gov While this is a related compound, the principle of forming the acyl chloride for subsequent reactions is the same. In another instance, the reaction of nicotinoyl chloride with the ethyl ester of 2-methyl-5-(D-arabo-1,2,3,4-tetrahydroxybutyl) furan-3-carboxylic acid in pyridine demonstrates the reactivity of the acyl chloride towards an alcohol-like moiety to form a new ester linkage. mdpi.com

Table 2: General Conditions for Esterification of Acyl Chlorides

| Alcohol Type | Conditions | Product | Reference |

|---|---|---|---|

| Primary Alcohols (e.g., Methanol, Ethanol) | SOCl₂ followed by alcohol addition | Methyl/Ethyl Ester | nih.gov |

| Various Alcohols | In situ generation of acid chloride, then alcohol addition | Corresponding Ester | organic-chemistry.org |

| Complex poly-hydroxy compounds | Pyridine as solvent and base | Poly-esterified product | mdpi.com |

The reaction of this compound with hydrazine (B178648) or its derivatives yields the corresponding nicotinohydrazide. The hydrazide itself is a versatile intermediate that can undergo subsequent intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles.

The initial step is the nucleophilic attack of the terminal nitrogen of hydrazine on the acyl chloride. The resulting hydrazide can then be reacted with various reagents to induce cyclization.

Detailed Research Findings: The synthesis of hydrazides from acyl chlorides is a known process, often achieved by the continuous addition of an acyl chloride to a slurry of hydrazine in an inert solvent at low temperatures to control the reaction and limit the formation of by-products. google.com While a direct synthesis of 2-(trifluoromethyl)nicotinohydrazide from the corresponding acyl chloride is not explicitly detailed in the provided search results, the synthesis of 2-amino-4,6-di(trifluoromethyl)-nicotinic acid hydrazide from the corresponding ethyl nicotinate (B505614) and hydrazine hydrate (B1144303) illustrates the formation of a nicotinic acid hydrazide with trifluoromethyl groups present. prepchem.com

Furthermore, trifluoroacetyl hydrazides have been utilized in the synthesis of 2-trifluoromethyl-1,3,4-oxadiazoles. scholaris.ca In one study, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were cyclized to form N-hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. nih.gov Another relevant example is the multi-component reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate, which initially forms a trifluoroacetimidohydrazide intermediate that subsequently cyclizes to a 3-trifluoromethyl-1,2,4-triazole. nih.gov These examples demonstrate the propensity of trifluoromethyl-containing hydrazides to undergo cyclization to form stable five-membered heterocyclic rings.

Electronic and Steric Influence of the 2-Trifluoromethyl Group on Reaction Kinetics and Regioselectivity

The trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring exerts a profound influence on the reactivity of the acyl chloride moiety through a combination of electronic and steric effects.

Steric Effects: While electronically activating, the trifluoromethyl group also introduces steric hindrance around the reaction center. Although often considered a bioisostere for a chlorine atom, the trifluoromethyl group is larger. mdpi.com This steric bulk can influence the approach of nucleophiles. For large, bulky nucleophiles, the reaction rate may be decreased. However, for many reactions, the strong electronic activation outweighs the moderate steric hindrance.

Influence on Regioselectivity: In reactions involving unsymmetrical reagents or substrates where multiple reaction sites are available, the electronic nature of the -CF₃ group can dictate the regioselectivity. wikipedia.org For instance, in reactions with nucleophiles that could potentially interact with the pyridine ring, the electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, although the primary site of reaction for this compound remains the highly reactive acyl chloride. In cyclization reactions of derivatives, the electronic properties of the trifluoromethyl group can influence which nitrogen or carbon atom acts as the nucleophile, thereby controlling the formation of one regioisomer over another. nih.govresearchgate.net

Catalytic Approaches for Modulating Reactivity and Enhancing Reaction Efficiency

Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of reactions involving this compound. Various catalytic systems can be employed for its primary transformations.

Catalysis in Amidation and Esterification: While amidation and esterification of highly reactive acyl chlorides can often proceed without a catalyst, certain transformations, especially with less reactive amines or alcohols, or for large-scale synthesis, can benefit from catalysis. Lewis acids, for example, can further activate the carbonyl group towards nucleophilic attack. One study demonstrated a Tin(II) chloride-catalyzed direct esterification and amidation method where an acid chloride intermediate is generated in situ. organic-chemistry.org The use of imidazolium-based ionic liquids as catalysts for the esterification of carboxylic acids with alkyl halides has also been reported, showcasing the potential for novel catalytic systems. rsc.org For amidation, cobalt(III) catalysis has been shown to be effective for the C-H amidation of N-methoxy acrylamides with dioxazolones, indicating that metal catalysis can be a viable strategy for forming amide bonds under specific conditions. snnu.edu.cn

Catalysis Involving the Trifluoromethyl Group: The broader field of trifluoromethylation chemistry provides insights into catalytic methods that could be relevant. Copper-catalyzed trifluoromethylation of aryl boronic acids is a well-established method. researchgate.net Photocatalysis has also emerged as a powerful tool. For example, the direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation has been described, using N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts as trifluoromethylamidyl radical precursors. nih.gov While these methods are for the introduction of a -CF₃ group rather than a reaction of a pre-existing one, they highlight the utility of transition metal and photoredox catalysis in the chemistry of trifluoromethylated compounds.

Applications of 2 Trifluoromethyl Nicotinoyl Chloride As a Versatile Synthetic Building Block in Organic Synthesis

Construction of Complex N-Heterocyclic Architectures

The reactivity of the acyl chloride group in 2-(trifluoromethyl)nicotinoyl chloride allows for its facile reaction with a variety of nucleophiles, leading to the formation of amides, esters, and ketones. This reactivity is central to its use in constructing more complex heterocyclic systems.

Synthesis of Diverse Substituted Trifluoromethylated Pyridine (B92270) Derivatives

This compound serves as a key starting material for the synthesis of a wide range of substituted trifluoromethylated pyridine derivatives. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with various nucleophiles, including amines, alcohols, and organometallic reagents, to introduce diverse functional groups at the 3-position of the pyridine ring. nih.govgoogle.com This allows for the generation of a library of compounds with tailored electronic and steric properties.

The general synthetic strategy involves the direct reaction of this compound with a chosen nucleophile, often in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward approach provides access to a multitude of substituted pyridines that are valuable intermediates in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Examples of Substituted Pyridine Derivatives from this compound

| Nucleophile | Resulting Substituent at 3-position | Product Class |

| Primary/Secondary Amine | -CONR¹R² | Amide |

| Alcohol/Phenol | -COOR | Ester |

| Organocuprate | -COR | Ketone |

Formation of Quinazoline and Quinoline (B57606) Derivatives

The construction of fused heterocyclic systems is a significant application of this compound.

Quinazoline Derivatives:

Research has demonstrated the synthesis of 2-(trifluoromethyl)quinazoline-4(3H)-ones through a three-component carbonylative reaction involving trifluoroacetimidoyl chlorides (related to the title compound) and amines, catalyzed by a heterogeneous palladium catalyst supported on activated carbon fibers. researchgate.net This method provides an efficient route to these important heterocyclic scaffolds.

Furthermore, a series of novel N-aryl-2-trifluoromethylquinazoline-4-amine analogs have been designed and synthesized. mdpi.com These compounds were evaluated for their in vitro anti-cancer activity, highlighting the importance of the 2-(trifluoromethyl)quinazoline core in medicinal chemistry. mdpi.com The synthesis typically involves the reaction of a suitably substituted anthranilic acid derivative with a trifluoromethyl-containing building block, followed by cyclization. While not directly starting from this compound in all documented cases, its potential as a precursor for the necessary trifluoromethylated intermediates is evident.

Quinoline Derivatives:

The synthesis of quinoline derivatives often relies on classical methods such as the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. capes.gov.bryoutube.comyoutube.com While direct application of this compound in a standard Friedländer synthesis is not extensively documented, its derivatives can be tailored to participate in such cyclization reactions. For instance, conversion of the nicotinoyl chloride to a suitable ketone derivative would create a substrate amenable to the Friedländer synthesis, leading to the formation of 2-(trifluoromethyl)quinolines. An approach for synthesizing 4-amino-2-(trifluoromethyl)quinolines has been reported, starting from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and malononitrile, followed by an intramolecular Friedel–Crafts reaction. youtube.com

Preparation of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The general synthesis of 4-thiazolidinones often involves the one-pot condensation of an amine, a carbonyl compound, and thioglycolic acid. nih.govresearchgate.net

To incorporate the 2-(trifluoromethyl)nicotinoyl moiety into a thiazolidinone structure, a multi-step approach is typically required. One plausible synthetic route would involve the initial reaction of this compound with an appropriate amino-functionalized scaffold. The resulting amide could then be further elaborated to participate in the thiazolidinone ring formation. For instance, reaction with an amino-aldehyde or amino-ketone would yield an intermediate that can subsequently undergo cyclocondensation with thioglycolic acid to form the desired thiazolidinone derivative. While specific literature examples starting directly from this compound are scarce, the fundamental reactivity of the compound supports its utility in accessing these structures through well-established synthetic transformations. researchgate.netpatsnap.commdpi.com

Role in the Synthesis of Agrochemical Active Ingredients

The unique properties conferred by the trifluoromethyl group, such as increased efficacy and metabolic stability, have made trifluoromethylated pyridines a cornerstone in the development of modern agrochemicals. researchgate.netnih.gov this compound and its close derivatives are key intermediates in the synthesis of a variety of insecticides, fungicides, herbicides, and nematicides.

Development of Insecticides and Fungicides

Insecticides:

The nicotinamide (B372718) scaffold is a well-known pharmacophore in insecticides. For example, Flonicamid (B1672840), an insecticide effective against aphids, contains a 4-trifluoromethyl-nicotinamide structure. chemicalbook.com While the synthesis of Flonicamid itself proceeds via a condensation reaction with ammonia, the underlying trifluoromethylated pyridine carboxylic acid can be derived from precursors related to this compound. Another important insecticide, Chlorfluazuron, an insect growth regulator, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate in the trifluoromethylpyridine chemical family. nih.govchemicalbook.com

Fungicides:

The fungicide Fluopyram (B1672901), developed by Bayer Crop Science, is a broad-spectrum agent that contains an N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide structure. google.com The 2-(trifluoromethyl)benzamide (B1329304) portion is structurally analogous to what would be formed from the reaction of 2-(trifluoromethyl)benzoyl chloride, a close relative of this compound. A patent for a synthesis method of a fluopyram intermediate describes the amidation reaction of methyl aminoacetate with o-trifluoromethyl benzoyl chloride. patsnap.com This highlights the importance of trifluoromethylated acyl chlorides in the synthesis of this class of fungicides.

Table 2: Examples of Insecticides and Fungicides Derived from Trifluoromethylated Pyridine Precursors

| Agrochemical | Type | Key Trifluoromethylated Intermediate |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinic acid derivative |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Fluopyram | Fungicide/Nematicide | 2-(Trifluoromethyl)benzoyl chloride (analog) |

Precursors for Herbicides and Nematicides

Herbicides:

Several important herbicides are based on the trifluoromethylpyridine scaffold. Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.gov Dithiopyr and Thiazopyr are pre-emergence herbicides whose synthesis involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate, a trifluoromethyl-containing building block. nih.gov Pyroxsulam, a herbicide for cereal crops, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov Although the direct use of this compound is not always the primary route, its structural elements are present in these final products, and it remains a potential precursor in alternative synthetic strategies.

Nematicides:

The control of plant-parasitic nematodes is a significant challenge in agriculture. Fluopyram, in addition to its fungicidal activity, is also a potent nematicide. google.com Its discovery underscores the value of the trifluoromethyl-pyridinyl-ethyl-benzamide chemical class in developing dual-action agrochemicals. Furthermore, novel bis-trifluoromethylated compounds have shown high efficacy as nematicides against root-knot nematodes, demonstrating the continued importance of the trifluoromethyl group in the design of new nematicidal agents. sioc-journal.cn

Utilization in Pharmaceutical Research and Development

The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The incorporation of this group into a pyridine ring, as seen in this compound, creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in pharmaceutical research and development is multifaceted, spanning the creation of bioactive molecules and the exploration of structure-activity relationships.

Synthesis of Bioactive Amine and Amide Derivatives

This compound is a highly reactive acylating agent, making it an ideal reagent for the synthesis of a wide array of amine and amide derivatives. The general reaction involves the coupling of the acyl chloride with a primary or secondary amine, leading to the formation of a stable amide bond. This straightforward synthetic route allows for the introduction of the 2-(trifluoromethyl)nicotinoyl moiety into diverse molecular scaffolds, enabling the exploration of their biological activities.

A notable example in this area is the synthesis of a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which have been investigated as potential HIV-1 Reverse Transcriptase (RT) dual inhibitors. mdpi.com Although these derivatives were synthesized from the corresponding carboxylic acid, the conversion of the acid to the highly reactive acyl chloride is a standard and efficient chemical transformation. In this study, various amide derivatives were prepared by reacting the 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid with a range of amines. mdpi.com The resulting amides displayed significant inhibitory activity against the RNase H function of HIV-1 RT. mdpi.com

The following table summarizes the inhibitory activities of some of the synthesized amide derivatives:

| Compound | Amine Moiety | RNase H IC₅₀ (µM) |

| 25 | Hydroxylamine | 0.7 |

| 28 | Aniline | 20 |

| 29 | 3-Methylaniline | 5.6 |

| 30 | 4-Methylaniline | 7.2 |

| 37 | Benzylamine | 12 |

Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 RT dual inhibitors. mdpi.com

These findings underscore the potential of using the 2-(trifluoromethyl)nicotinoyl scaffold to generate bioactive amide derivatives for further investigation in drug discovery programs. The ease of diversification through the amidation reaction makes it a valuable tool for generating libraries of compounds for biological screening.

Exploration of Novel Dipeptide Derivatives

The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and peptidomimetics. Acyl chlorides are known to react with the amino group of amino acids or peptides to form these crucial linkages. libretexts.orgnih.gov This reactivity can be extended to this compound for the synthesis of novel dipeptide derivatives.

The general strategy involves the reaction of this compound with the N-terminus of an amino acid or a dipeptide. This reaction introduces the 2-(trifluoromethyl)nicotinoyl group as an N-terminal cap. A general method for preparing dipeptide derivatives involves first reacting an acyl chloride with an amino acid to form an N-acyl amino acid. google.com This intermediate can then be coupled with another amino acid to yield the dipeptide derivative. nih.gov

While specific examples of dipeptides derived from this compound are not extensively documented in publicly available literature, the established reactivity of acyl chlorides in peptide synthesis provides a strong basis for its application in this area. libretexts.orgnih.govgoogle.com The incorporation of the trifluoromethyl-substituted nicotinoyl moiety could impart unique conformational constraints and physicochemical properties to the resulting dipeptides, potentially leading to enhanced biological activity or stability.

Functionalization of Complex Natural Products (e.g., Curcumin (B1669340) Derivatives)

Natural products are a rich source of bioactive compounds, but their therapeutic potential can often be enhanced through chemical modification. Curcumin, a natural polyphenol with a wide range of biological activities, has been a target for such modifications to improve its stability and solubility. researchgate.netnih.govresearchgate.net

The phenolic hydroxyl groups of curcumin are susceptible to acylation, and nicotinoyl chloride has been successfully used to create curcumin-nicotinoyl derivatives. researchgate.netnih.govresearchgate.net This derivatization has been shown to improve the solubility and stability of curcumin. researchgate.net The reaction involves the condensation of nicotinoyl chloride with curcumin, resulting in the formation of an ester linkage. researchgate.net

Given the successful use of nicotinoyl chloride, it is highly plausible that this compound could be employed in a similar manner to functionalize curcumin. The introduction of the trifluoromethyl group could further enhance the pharmacokinetic properties of the resulting curcumin derivative.

The following table outlines the synthesis of a curcumin-nicotinoyl derivative:

| Reactants | Product | Purpose of Derivatization |

| Curcumin, Nicotinoyl chloride hydrochloride | Curcumin-nicotinoyl derivative (Cur-Nic) | To improve solubility and stability of curcumin. researchgate.net |

Information based on the synthesis of a curcumin-nicotinoyl derivative. researchgate.net

This approach of functionalizing complex natural products with this compound opens up avenues for creating novel hybrid molecules with potentially improved therapeutic profiles.

Implementation in Structure-Activity Relationship (SAR) Studies through Combinatorial Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov Combinatorial chemistry is a powerful tool that facilitates SAR studies by enabling the rapid synthesis of large libraries of related compounds. jetir.orgescholarship.org

The reactive nature of this compound makes it an excellent building block for combinatorial synthesis. Its acyl chloride functionality allows for facile reaction with a wide variety of nucleophiles, such as amines, alcohols, and thiols, which can be sourced from commercially available libraries. This enables the generation of a large and diverse set of derivatives with systematic variations in their structure.

For example, a library of amides can be readily synthesized by reacting this compound with a collection of different amines in a parallel or split-and-mix format. Each resulting amide will share the common 2-(trifluoromethyl)nicotinoyl core but differ in the appended R-group from the amine.

The general scheme for a combinatorial synthesis of an amide library is as follows:

| Core Building Block | Library of Reactants | Resulting Compound Library |

| This compound | R¹-NH₂, R²-NH₂, R³-NH₂, ... | 2-(Trifluoromethyl)nicotinoyl amides |

By screening this library for a specific biological activity, researchers can identify which R-groups contribute positively or negatively to the activity, thereby establishing an SAR. This information is invaluable for the rational design of more potent and selective drug candidates. While specific large-scale combinatorial libraries based on this compound are not widely reported in the public domain, the principles of combinatorial chemistry and the reactivity of the molecule strongly support its suitability for such applications in SAR studies. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research on 2 Trifluoromethyl Nicotinoyl Chloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Trifluoromethyl)nicotinoyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the positions of the trifluoromethyl group and the nicotinoyl chloride moiety. For instance, in related nicotinoyl chloride hydrochloride, the protons on the pyridine ring appear in the downfield region. chemicalbook.comchemicalbook.com The solvent of choice for NMR analysis is often deuterated chloroform (B151607) (CDCl₃). doi.orgdocbrown.info

The ¹³C NMR spectrum provides key signals for the carbonyl carbon of the acyl chloride, the carbon of the trifluoromethyl group, and the carbons of the pyridine ring. The carbonyl carbon is typically observed in the range of δ 160-170 ppm. The trifluoromethyl group's carbon signal is characterized by a quartet due to coupling with the three fluorine atoms and appears at a characteristic chemical shift. For example, in 2-(trifluoromethyl)benzo[b]thiophene, the trifluoromethyl carbon appears as a quartet with a coupling constant (J) of 38 Hz. rsc.org The aromatic carbons of the pyridine ring will also show distinct resonances, with their chemical shifts influenced by the electron-withdrawing effects of the substituents.

Table 1: Representative ¹³C NMR Data for Related Trifluoromethyl-Substituted Aromatic Compounds

| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)benzo[b]thiophene | CDCl₃ | C=O | - |

| CF₃ | 122.56 (q, J = 268 Hz) | ||

| Aromatic C | 140.19, 137.80, 131.33 (q, J = 38 Hz), 126.59, 125.65 (q, J = 4.2 Hz), 125.24, 125.13, 122.65 | ||

| 2-(Trifluoromethyl)phenol | CDCl₃ | C-OH | 154.50 (q, J = 1.8 Hz) |

| CF₃ | 124.30 (q, J = 270 Hz) | ||

| Aromatic C | 133.39, 126.72 (q, J = 4.8 Hz), 119.88, 117.91, 116.69 (q, J = 30 Hz) |

Note: The data presented is for related compounds and serves as an illustrative example of expected chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acyl chloride and the carbon-fluorine (C-F) stretching of the trifluoromethyl group.

The C=O stretching vibration in acyl chlorides is typically observed in the region of 1750-1815 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyridine ring and the trifluoromethyl group. For comparison, the IR spectrum of nicotinoyl chloride hydrochloride shows characteristic absorptions. chemicalbook.comchemicalbook.com The C-F stretching vibrations of the CF₃ group are expected to appear as strong, sharp bands in the 1100-1350 cm⁻¹ region. The presence of aromatic C-H and C=C stretching and bending vibrations from the pyridine ring will also be evident in the spectrum. The structure of the related compound, 2-(3-trifluoromethylphenoxy) nicotinoyl chloride, was successfully confirmed using infrared spectral analysis. prepchem.com

Table 2: Typical Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride | C=O stretch | 1750 - 1815 (strong) |

| Trifluoromethyl | C-F stretch | 1100 - 1350 (strong, multiple bands) |

| Aromatic Ring | C-H stretch | 3000 - 3100 (medium) |

| C=C stretch | 1400 - 1600 (medium) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of the compound is C₇H₃ClF₃NO, corresponding to a molecular weight of approximately 209.55 g/mol . nih.govcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. The presence of chlorine would also lead to a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern would likely involve the loss of the chlorine atom, the carbonyl group (as CO), and the trifluoromethyl group. For example, the mass spectrum of the related 2-(trifluoromethyl)benzoyl chloride shows characteristic fragmentation. nist.gov The fragmentation of nicotinoyl chloride itself provides a reference for the behavior of the pyridinecarbonyl chloride core. nih.gov Predicted collision cross section (CCS) values can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted m/z Values for Potential Fragments of this compound

| Fragment | Lost Neutral | Predicted m/z |

| [M-Cl]⁺ | Cl | 174 |

| [M-CO]⁺˙ | CO | 181 |

| [M-CF₃]⁺ | CF₃ | 140 |

| [Pyridine-CO]⁺ | CF₃, Cl | 105 |

Note: These are predicted fragmentation pathways and the actual spectrum may show additional or different fragments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula (C₇H₃ClF₃NO). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For newly synthesized derivatives of related 2-amino-6-(trifluoromethyl)nicotinic acid, corrected analytical data was obtained, indicating the utility of this method. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₇H₃ClF₃NO)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 7 | 84.07 | 40.12% |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.45% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.92% |

| Fluorine (F) | 19.00 | 3 | 57.00 | 27.20% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.69% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.63% |

| Total | 209.56 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

HPLC is a versatile technique for separating and quantifying the components of a mixture. For purity analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier. Detection is typically carried out using a UV detector, as the pyridine ring is UV-active. For instance, HPLC methods have been developed for the analysis of related compounds like flonicamid (B1672840) and its metabolites, which are derivatives of 4-trifluoromethylnicotinic acid. researchgate.net

GC can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The choice of column and temperature program would be optimized to achieve good separation of the target compound from any impurities. GC coupled with a mass spectrometer (GC-MS) provides both retention time data for quantification and mass spectral data for peak identification. rsc.org

Table 5: Illustrative HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound.

Emerging Research Directions and Future Perspectives on 2 Trifluoromethyl Nicotinoyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Protocols

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including the precursor to the title compound, 2-(trifluoromethyl)nicotinic acid, has traditionally relied on methods such as chlorine/fluorine exchange on trichloromethylpyridines or the cyclocondensation of trifluoromethyl-containing building blocks. nih.gov While effective, these routes can involve harsh conditions and hazardous reagents. The modern emphasis on green chemistry is driving research towards more environmentally benign and efficient synthetic strategies.

Future developments are focused on several key areas of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, developing catalytic systems that avoid the use of stoichiometric, toxic reagents is a primary goal.

Energy Efficiency: Employing reaction conditions that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure.

A particularly promising technology for achieving these goals is flow chemistry . researchgate.net Continuous flow reactors offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved efficiency and scalability. scg.ch The application of flow chemistry has been shown to be beneficial for trifluoromethylation reactions and the synthesis of various heterocycles, suggesting a strong potential for developing a sustainable, continuous-flow process for the industrial-scale production of 2-(trifluoromethyl)nicotinic acid and its subsequent conversion to 2-(Trifluoromethyl)nicotinoyl chloride. scg.chresearchgate.netacs.org

Chemo- and Regioselective Functionalization Strategies for Enhanced Synthetic Utility

The synthetic value of a building block like this compound is immensely increased by the ability to selectively modify its structure. Chemo- and regioselective functionalization allows chemists to precisely install new chemical groups at specific positions, paving the way for the creation of diverse and complex molecular architectures.

The reactivity of this compound is dominated by two main features:

The Acyl Chloride Group: This is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This reactivity is the primary route for incorporating the 2-(trifluoromethyl)nicotinoyl moiety into larger molecules.

The Pyridine (B92270) Ring: The pyridine ring is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing effects of both the trifluoromethyl group at the C2 position and the nicotinoyl chloride group at the C3 position. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) but highly resistant to electrophilic aromatic substitution.

Emerging research focuses on modern C-H functionalization techniques, which offer a more atom-economical approach to modifying the pyridine ring compared to classical cross-coupling reactions that require pre-functionalized substrates. nih.gov While the intrinsic electronic properties of pyridines make regioselective C-H functionalization challenging, strategies involving transition-metal catalysis or the temporary use of directing groups are being developed to control the position of modification. researchgate.netacs.orgmdpi.com For the this compound scaffold, these strategies could enable the selective introduction of substituents at the C4, C5, or C6 positions, dramatically expanding its utility as a versatile synthetic intermediate.

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Designing Novel Derivatizations

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, stability, and reactivity. researchgate.net For this compound, molecular modeling techniques, particularly those based on Density Functional Theory (DFT), can predict key properties that guide synthetic efforts. nih.gov

Computational studies on related trifluoromethyl-substituted pyridine and pyrazole derivatives have demonstrated the power of these methods. researchgate.netbeilstein-journals.org By applying these techniques to this compound, researchers can:

Predict Molecular Properties: Calculate optimized molecular geometry, bond lengths, and angles.

Analyze Electronic Structure: Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Determine Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and understanding electronic transitions. nih.gov

Model Reaction Mechanisms: Elucidate the transition states and energy barriers of potential reactions, helping to predict the feasibility and outcome of a proposed synthetic step.

This predictive power allows for the in silico design of novel derivatives with desired electronic or steric properties before undertaking laborious and resource-intensive laboratory synthesis. By modeling the interaction of various nucleophiles with the acyl chloride or mapping the reactivity of the pyridine ring, computational chemistry can accelerate the discovery of new reaction pathways and the design of molecules for specific applications.

| Computational Method | Basis Set | Predicted Properties/Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), stability analysis. | nih.gov |

| HF / DFT (B3LYP, B3PW91) | 6-31+G(d,p), 6-311++G(d,p) | Calculation of molecular structural parameters, vibrational frequencies (FT-IR), and NMR chemical shifts. | researchgate.net |

| TD-DFT | Not Specified | Computation of electronic absorption spectra. | researchgate.net |

| NBO Analysis | Not Specified | Quantification of electron delocalization to understand sources of DFT errors in torsional barriers. | uci.edu |

Expanding the Scope of Applications in Advanced Materials Science

While the primary applications of trifluoromethylpyridines have been in pharmaceuticals and agrochemicals, there is a growing interest in their use in materials science. nbinno.com The incorporation of the trifluoromethyl group into a polymer or functional material can impart a range of desirable properties, including:

Chemical Resistance: Fluorinated compounds often exhibit enhanced resistance to chemical and oxidative degradation. mdpi.com

Modified Electronic Properties: The strong electron-withdrawing nature of the CF3 group can be used to tune the electronic characteristics of materials, which is particularly relevant for applications in organic electronics.

Hydrophobicity and Lipophilicity: The CF3 group significantly increases the lipophilicity and hydrophobicity of a molecule, properties that can be exploited in designing specialty polymers and surfaces.

Trifluoromethylpyridine derivatives are already being explored as key building blocks in the synthesis of polymers, liquid crystals, dyes, and materials for organic light-emitting diodes (OLEDs). this compound is an especially attractive monomer for creating high-performance polymers. Its reactive acyl chloride handle allows for straightforward incorporation into polymer backbones through reactions like polycondensation with diamines or diols to form polyamides and polyesters, respectively. These resulting fluorinated polymers could exhibit unique properties such as low dielectric constants, low surface energy, and high durability, making them suitable for advanced technological applications in the aerospace, automotive, and electronics industries. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(trifluoromethyl)nicotinoyl chloride, and how can purity be optimized during preparation?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

- Purification via vacuum distillation or column chromatography to remove unreacted reagents and by-products .

- Critical Parameters : Monitor reaction completion using thin-layer chromatography (TLC) or in situ FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹³C/¹H NMR : Identify trifluoromethyl (-CF₃) signals (δ ~120-125 ppm in ¹³C NMR) and acyl chloride carbonyl (δ ~170-175 ppm in ¹³C NMR).

- FT-IR : Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid O-H (~2500-3500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters matching the molecular weight (e.g., [M]⁺ at m/z 209.5) and characteristic fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE Requirements :

- Respiratory protection with NIOSH-approved vapor respirators.

- Chemical-resistant gloves (e.g., nitrile), safety goggles, and full-body lab coats .

Advanced Research Questions

Q. How does this compound’s stability vary under different solvent systems and temperatures?

- Key Findings :

- Stability in Anhydrous Solvents : Stable in dry dichloromethane (DCM) or tetrahydrofuran (THF) at -20°C for weeks. Degrades rapidly in protic solvents (e.g., methanol) via hydrolysis.

- Thermal Stability : Decomposes above 40°C, releasing HCl and trifluoromethylated by-products. Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Table 1 : Stability Profile

| Solvent | Temperature (°C) | Half-Life (hr) |

|---|---|---|

| Dry DCM | -20 | >500 |

| Dry THF | 25 | 48 |

| Methanol | 25 | 0.5 |

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Reaction Pathways :

- The electron-withdrawing -CF₃ group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.

- Competing side reactions (e.g., Friedel-Crafts acylation) may occur in aromatic solvents; mitigate by using non-coordinating solvents like DCM.

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

- Case Study : Variations in ¹⁹F NMR chemical shifts (δ -60 to -65 ppm) may arise from solvent polarity or counterion effects.

- Resolution Strategy :

- Cross-reference with high-purity standards (e.g., NIST-certified compounds).

- Use deuterated solvents consistently and report measurement temperatures .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?

- Techniques :

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual SOCl₂) with detection limits <1 ppm.

- HPLC-MS/MS : Identify non-volatile by-products (e.g., nicotinoyl acid) using C18 columns and negative ion mode .

- Table 2 : Impurity Profiling

| Impurity | Detection Method | Limit of Detection |

|---|---|---|

| Nicotinic acid | HPLC-UV (254 nm) | 0.01% |

| SOCl₂ | GC-MS | 0.5 ppm |

Contradictions and Mitigation

- Safety Data Gaps : While acute toxicity data are limited for the target compound, extrapolate from structurally similar trifluoromethylated acyl chlorides, which show severe respiratory irritation (R20/21/22) .

- Conflicting Stability Reports : Some studies suggest room-temperature stability in DCM, while others recommend strict refrigeration. Resolve by conducting stability-indicating assays (e.g., Karl Fischer titration for moisture content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.